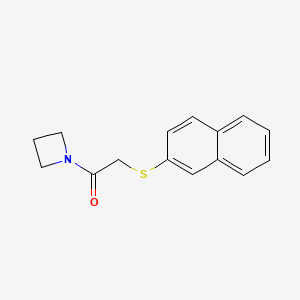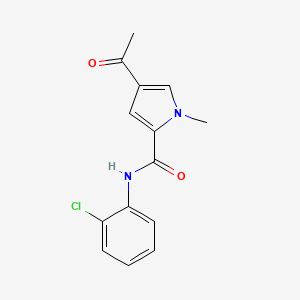
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide, also known as ACPC, is a chemical compound that has been widely studied in the field of neuroscience. It is a potent agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Mécanisme D'action
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. By binding to a site on the receptor that is distinct from the glutamate binding site, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide enhances the activity of mGluR5, leading to increased intracellular signaling and downstream effects on neuronal function and plasticity.
Biochemical and Physiological Effects:
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been shown to increase the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, in different brain regions. It also enhances long-term potentiation (LTP) and synaptic plasticity in the hippocampus and prefrontal cortex, which are important for learning and memory. In addition, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can modulate the activity of the mesolimbic dopamine system, which is involved in reward processing and addiction.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide in lab experiments is its high potency and selectivity for mGluR5, which allows for precise modulation of this receptor without affecting other neurotransmitter systems. However, 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide may vary depending on the dose, route of administration, and experimental conditions.
Orientations Futures
Future research on 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide could focus on its potential therapeutic applications in various neurological and psychiatric disorders, as well as its underlying mechanisms of action. For example, studies could investigate the effects of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide on neuroinflammation, oxidative stress, and mitochondrial function, which are implicated in many brain disorders. Furthermore, the development of novel 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide derivatives with improved pharmacokinetic properties and selectivity for specific mGluR5 subtypes could broaden its therapeutic potential.
Méthodes De Synthèse
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be synthesized using a variety of methods, including the reaction of 2-chlorobenzoyl chloride with methylamine, followed by cyclization with acetylacetone. Another method involves the reaction of 2-chlorobenzoyl chloride with 1-methylpyrrole-2-carboxylic acid, followed by acetylation. The purity and yield of 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide can be improved by recrystallization and column chromatography.
Applications De Recherche Scientifique
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has been extensively studied in animal models of various neurological and psychiatric disorders, including schizophrenia, depression, anxiety, and addiction. It has been shown to have beneficial effects on cognitive function, memory, and synaptic plasticity, as well as to reduce the negative symptoms of schizophrenia. 4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide has also been investigated as a potential treatment for drug addiction, as it can modulate the reward circuitry in the brain.
Propriétés
IUPAC Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O2/c1-9(18)10-7-13(17(2)8-10)14(19)16-12-6-4-3-5-11(12)15/h3-8H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDIODFALHHEJOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=C1)C(=O)NC2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetyl-N-(2-chlorophenyl)-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

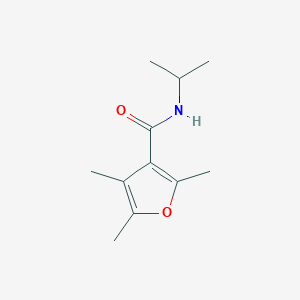
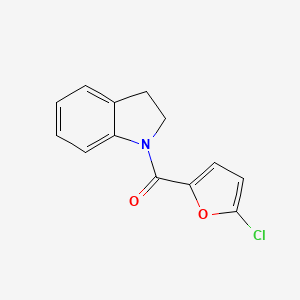

![6-oxo-N-[(1R)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-1H-pyridine-3-carboxamide](/img/structure/B7472434.png)

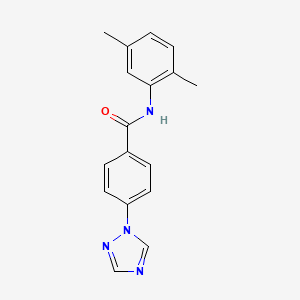

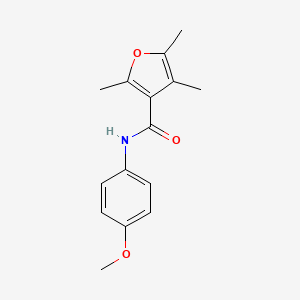
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-phenylacetamide](/img/structure/B7472464.png)
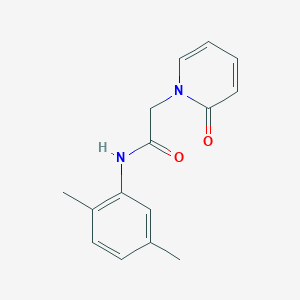
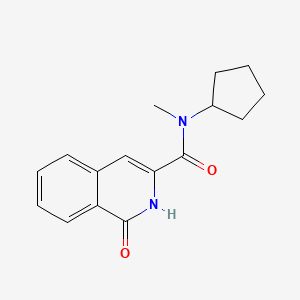
![5-bromo-2-chloro-N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)benzamide](/img/structure/B7472489.png)
